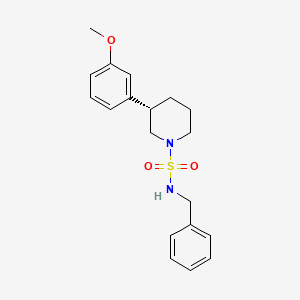![molecular formula C27H32N2O3 B5494320 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide, also known as AEB071, is a small molecule inhibitor that selectively targets protein kinase C (PKC) isozymes. PKC isozymes are involved in various cellular signaling pathways and play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. AEB071 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide selectively targets PKC isozymes and inhibits their activity by binding to the ATP-binding site of the enzyme. PKC isozymes are involved in various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting PKC isozymes, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide can modulate cellular processes such as proliferation, differentiation, and survival, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to suppress the immune response by inhibiting the activation and proliferation of T cells. In transplant rejection, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to prevent the rejection of transplanted organs by inhibiting the activation and proliferation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has several advantages for lab experiments, including its high selectivity for PKC isozymes, its ability to penetrate the cell membrane, and its low toxicity. However, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
Several future directions for the research and development of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide have been proposed, including its potential applications in combination therapy with other anticancer drugs, its use as an immunosuppressive agent in organ transplantation, and its potential for the treatment of autoimmune diseases. Further studies are needed to fully understand the therapeutic potential of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide and its mechanisms of action in various diseases.
Synthesemethoden
The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide involves the condensation of 2-(1-adamantylamino)-2-oxoethylamine with 2-bromo-1-(4-fluorophenyl)ethanone to obtain the intermediate compound, followed by the reaction with N-(1-phenylethyl)benzamide to yield 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide. The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been reported in several studies and can be achieved through a multistep process.
Wissenschaftliche Forschungsanwendungen
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the immune response in autoimmune diseases, and preventing transplant rejection.
Eigenschaften
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18(22-7-3-2-4-8-22)28-26(31)23-9-5-6-10-24(23)32-17-25(30)29-27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,18-21H,11-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPFNJEARGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-ylcarbamoylmethoxy)-N-(1-phenyl-ethyl)-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)
![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)